molecular formula C25H38N2O2 B14000560 N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide) CAS No. 86583-03-1

N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)

Cat. No.: B14000560
CAS No.: 86583-03-1
M. Wt: 398.6 g/mol
InChI Key: UKSZEFOHGSIMLV-UHFFFAOYSA-N
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Description

N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of adamantanone with appropriate amines and carboxylic acids. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction yields nitrogen-containing adamantane derivatives with exocyclic double bonds.

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants has been explored . Additionally, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Iodine, potassium permanganate (KMnO₄)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Halogenating agents: Bromine (Br₂), chlorine (Cl₂)

Major Products

The major products formed from these reactions include adamantane-based ketones, alcohols, amines, and halogenated derivatives .

Mechanism of Action

The mechanism of action of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives have been shown to inhibit viral replication by blocking ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is unique due to its dual adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

86583-03-1

Molecular Formula

C25H38N2O2

Molecular Weight

398.6 g/mol

IUPAC Name

N-[2-(adamantane-1-carbonylamino)propyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H38N2O2/c1-15(27-23(29)25-11-19-5-20(12-25)7-21(6-19)13-25)14-26-22(28)24-8-16-2-17(9-24)4-18(3-16)10-24/h15-21H,2-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

UKSZEFOHGSIMLV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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